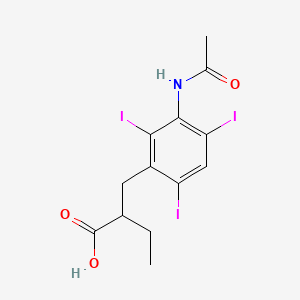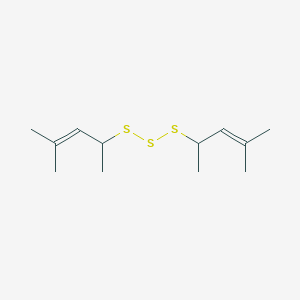
Bis(4-methylpent-3-en-2-yl)trisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylpent-3-en-2-yl)trisulfane is a chemical compound characterized by the presence of three sulfur atoms in its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylpent-3-en-2-yl)trisulfane typically involves the reaction of 4-methylpent-3-en-2-yl compounds with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylpent-3-en-2-yl)trisulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and form different sulfur-containing products .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Scientific Research Applications
Bis(4-methylpent-3-en-2-yl)trisulfane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological processes involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of Bis(4-methylpent-3-en-2-yl)trisulfane involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can undergo redox reactions, influencing cellular processes such as oxidative stress response and enzyme activity. Its effects are mediated through the formation of reactive sulfur species and modulation of signaling pathways .
Comparison with Similar Compounds
- Di-tert-nonyl trisulfide
- Bis(2,3,4,4-tetramethyl-2-pentanyl)trisulfane
- DAMASCENOLIDETM analogs
Comparison: Bis(4-methylpent-3-en-2-yl)trisulfane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, particularly in the context of its sulfur-containing functional groups .
Properties
CAS No. |
36408-53-4 |
|---|---|
Molecular Formula |
C12H22S3 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
2-methyl-4-(4-methylpent-3-en-2-yltrisulfanyl)pent-2-ene |
InChI |
InChI=1S/C12H22S3/c1-9(2)7-11(5)13-15-14-12(6)8-10(3)4/h7-8,11-12H,1-6H3 |
InChI Key |
YJSMRUVGKUSUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)C)SSSC(C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



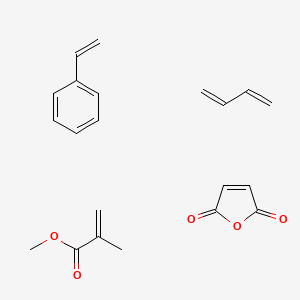

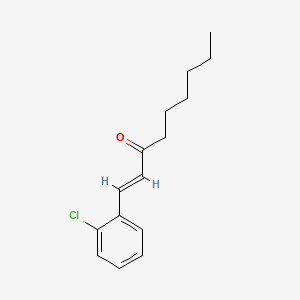

![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)

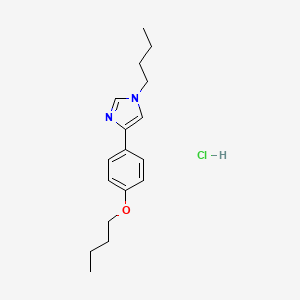
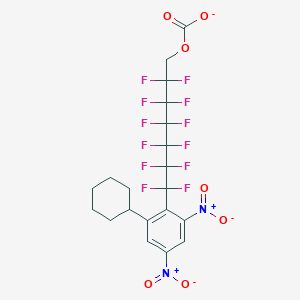
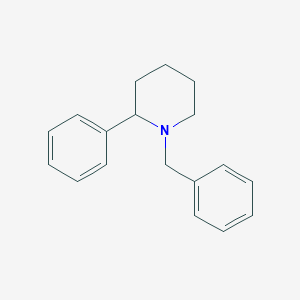
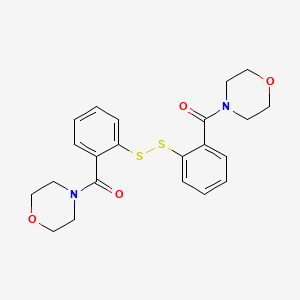
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
